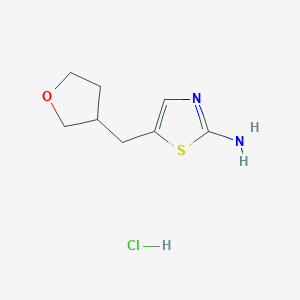

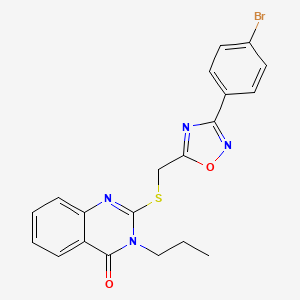

![molecular formula C9H7BrO3S B2382592 Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate CAS No. 2445784-19-8](/img/structure/B2382592.png)

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

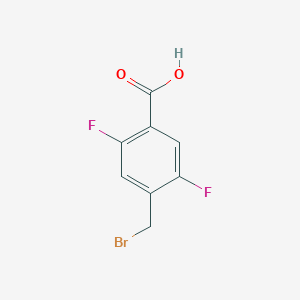

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate is a chemical compound with the CAS Number: 2445784-19-8 . It has a molecular weight of 275.12 . The compound is usually in powder form .

Physical and Chemical Properties Analysis

This compound is a powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Palladium-Catalysed Arylation

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate is utilized in palladium-catalysed direct arylation of heteroaromatics. This process, involving esters like ethyl 5-bromothiophene-2-carboxylate, aids in the formation of biheteroaryls, avoiding the formation of dimers or oligomers (Fu, Zhao, Bruneau, & Doucet, 2012).

Preparation of Heterocyclic Carboxylic Acids

The compound serves as a starting point in routes leading to furan- and thiophen-2-carboxylic acids. Such processes are significant for creating a range of esters from these acids (Chadwick, Chambers, Meakins, & Snowden, 1973).

Phosphorylation Studies

It is used in studies involving phosphorylation reactions. For instance, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate is brominated to obtain 2-bromomethyl derivatives, which are then phosphorylated (Pevzner, 2003).

Synthesis of Biheteroaryls

This chemical is instrumental in synthesizing biheteroaryls, specifically through bromination and subsequent reactions. Such synthesis contributes to expanding the range of furan derivatives for various applications (Pevzner, 2015).

Alkylation and Decomposition Studies

The ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate variant has been studied for reactions with various nucleophiles. This research explores the behavior of furylthiadiazole fragments in such reactions (Maadadi, Pevzner, & Petrov, 2016).

Synthesis of Furo[3,2-b]pyridine

This compound is also used in the synthesis of furo[3,2-b]pyridine, a process involving O-alkylation and cyclization. Such syntheses are critical for developing novel heterocyclic compounds (Shiotani & Morita, 1986).

Intramolecular Cyclization

It is involved in intramolecular cyclization reactions, contributing to the formation of complex heterocyclic structures. Such reactions are essential for creating diverse organic compounds with potential applications (Remizov, Pevzner, & Petrov, 2019).

Structural Studies

Ethyl naphtho[2,1-b]furan-2-carboxylate, a related compound, has been synthesized and studied for its structural properties, contributing to the understanding of furan derivatives' molecular structures (Shruthi et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

It’s known that furan derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some furan derivatives have been shown to have antibacterial activity .

Biochemical Pathways

Furan derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial effects .

Propriétés

IUPAC Name |

ethyl 2-bromothieno[3,2-b]furan-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3S/c1-2-12-9(11)7-3-5-6(14-7)4-8(10)13-5/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPWCIUTPSRICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

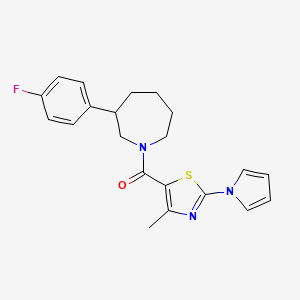

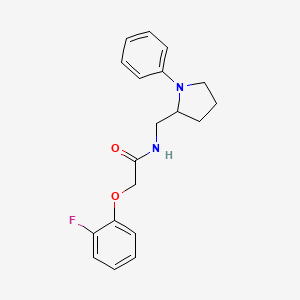

![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

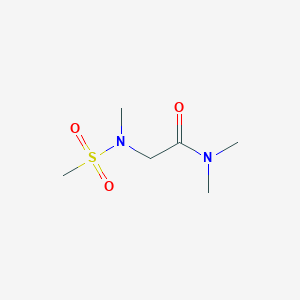

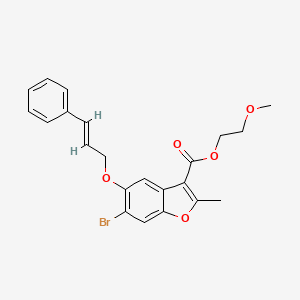

![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)

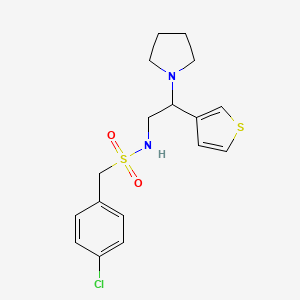

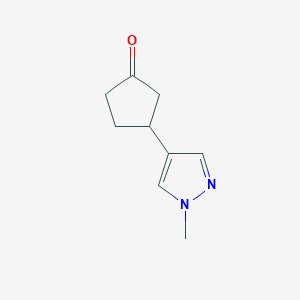

![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)